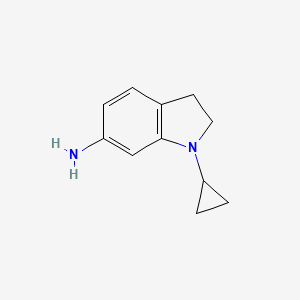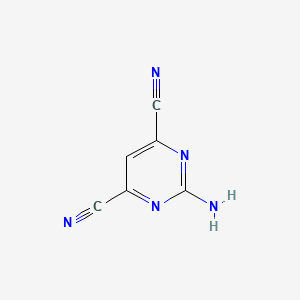
2-Aminopyrimidine-4,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyrimidine-4,6-dicarbonitrile is a heterocyclic compound with the molecular formula C6H3N5 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine-4,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by condensation with cyanamide and cyclization using a Lewis acid protecting agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidine-4,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitrile oxides, while substitution reactions with amines may produce various aminopyrimidine derivatives .
Scientific Research Applications
2-Aminopyrimidine-4,6-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent for diseases such as cancer and malaria.
Mechanism of Action
The mechanism of action of 2-Aminopyrimidine-4,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminopyrimidine-4,6-dicarbonitrile include other aminopyrimidine derivatives such as 2-Amino-4,6-dimethylpyrimidine and 2-Amino-4,6-dihydroxypyrimidine .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarbonitrile groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64376-15-4 |
|---|---|
Molecular Formula |
C6H3N5 |
Molecular Weight |
145.12 g/mol |
IUPAC Name |
2-aminopyrimidine-4,6-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-2-4-1-5(3-8)11-6(9)10-4/h1H,(H2,9,10,11) |
InChI Key |
MSASUKGLCUZDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



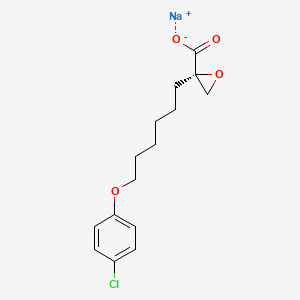
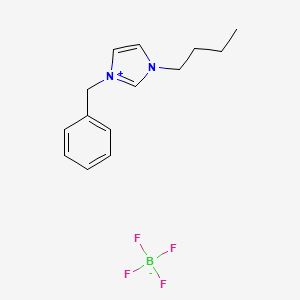
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
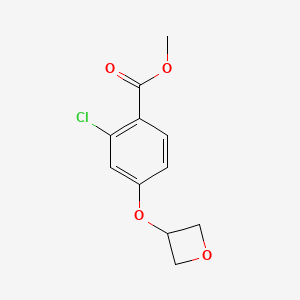
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)


![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
